![molecular formula C12H17N5O2S2 B7540761 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth of various types of cancer cells, including B-cell malignancies, multiple myeloma, and solid tumors. Additionally, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Wirkmechanismus
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells and other immune cells. By inhibiting BTK, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole blocks the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. In addition, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy. However, 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole may also have some off-target effects on other kinases, which could potentially lead to unwanted side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole is its high selectivity for BTK, which makes it a promising candidate for targeted cancer and autoimmune therapies. However, the efficacy and safety of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole in humans are still unknown, and further studies are needed to determine its optimal dosage, administration route, and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole. One possibility is to explore its combination with other cancer treatments, such as checkpoint inhibitors, to enhance the anti-tumor response. Another direction is to investigate its efficacy in other types of cancer and autoimmune diseases, as well as its potential use in combination with other targeted therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole and to develop strategies to minimize them.
Synthesemethoden
The synthesis of 2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole involves a multi-step process that includes the condensation of 2-aminothiazole with ethyl glyoxalate, followed by the reaction with piperazine and the subsequent sulfonation of the resulting compound with tosyl chloride. The final product is obtained after the purification of the crude material through column chromatography.
Eigenschaften
IUPAC Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S2/c1-9-11(10(2)15-14-9)21(18,19)17-6-4-16(5-7-17)12-13-3-8-20-12/h3,8H,4-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNZEQJRUQCWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

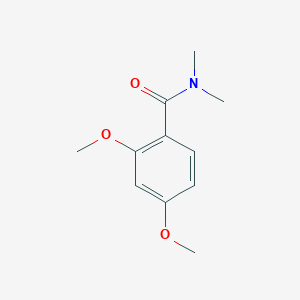
![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)
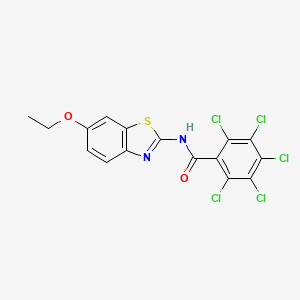
![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
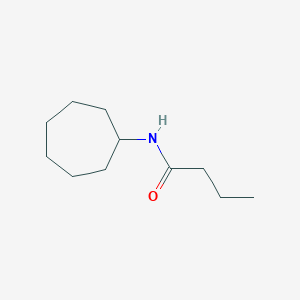
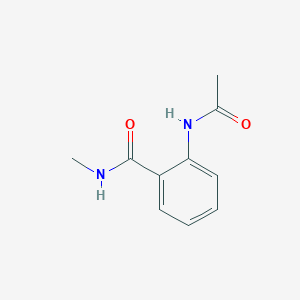
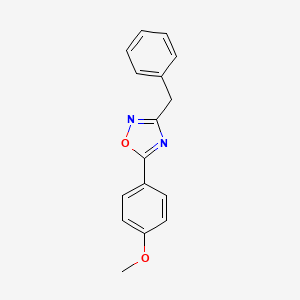

![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)